5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid
Description
5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid is a synthetic small molecule characterized by a 5-oxopentanoic acid backbone conjugated to a substituted thiophene ring. The thiophene moiety is functionalized with a carbamoyl group at position 3, an ethyl group at position 4, and a methyl group at position 5, creating a sterically and electronically unique pharmacophore.
Properties
IUPAC Name |
5-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-8-7(2)20-13(11(8)12(14)19)15-9(16)5-4-6-10(17)18/h3-6H2,1-2H3,(H2,14,19)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWQHCSJNKBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carbamoyl, ethyl, and methyl groups through a series of substitution reactions. The final step often involves the formation of the oxopentanoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.
Scientific Research Applications
5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Key Observations :
Enzyme Binding and Inhibition
- Glutaminase Domain Interaction: Analogous 5-oxopentanoic acid derivatives, such as 5-(hydroxyamino)-5-oxopentanoic acid, act as competitive inhibitors of glucosamine 6-phosphate synthase’s glutaminase domain (PDB: 1XFF) with binding free energies (ΔG) ranging from -7.2 to -9.8 kcal/mol .
- Cytotoxicity : Sulfonamide-based analogs (e.g., compound 5e in ) exhibit moderate cytotoxicity (IC₅₀: 25–50 µM) in cancer cell lines, while iodinated derivatives (e.g., 5a–c ) show higher potency (IC₅₀: 5–15 µM). The target compound’s thiophene substituents may balance potency and selectivity, though empirical data are needed.
Metabolic Stability
- Oxidation Susceptibility: Derivatives like 5-[(2-carboxyethyl)amino]-5-oxopentanoic acid undergo oxidation at low signal intensities , suggesting that the target compound’s ethyl/methyl groups could confer greater stability compared to unsubstituted analogs.
Biological Activity
5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid is , with a molecular weight of approximately 284.34 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the thiophene group may enhance binding affinity to biological targets, influencing various signaling pathways.
Anticancer Activity
Research indicates that derivatives of 5-oxopentanoic acids exhibit cytotoxic effects on cancer cell lines. Studies have shown that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in various cancer types, including breast and colon cancer .
Anti-inflammatory Effects
In vitro studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. The structural features of the compound may allow it to interfere with signaling cascades involved in inflammation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as proteases and kinases, which are crucial in various biological processes. For instance, derivatives have shown promise as inhibitors of the CCK-A receptor, impacting gastrointestinal functions and potentially providing therapeutic avenues for related disorders .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of 5-oxopentanoic acid derivatives, including our compound of interest. Results demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic applications.
Study 2: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory potential revealed that treatment with the compound resulted in a marked reduction in TNF-alpha levels in LPS-stimulated macrophages. This suggests a possible mechanism through which the compound exerts its anti-inflammatory effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
